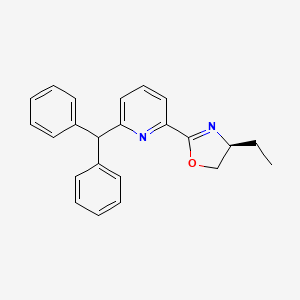
Undecyl 6-bromohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl 6-bromohexanoate, also known as hexanoic acid, 6-bromo-, undecyl ester, is a chemical compound with the molecular formula C17H33BrO2 and a molecular weight of 349.35 g/mol . It is a colorless to pale yellow liquid with a characteristic odor similar to other bromohexanoates . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the preparation of lipid nanoparticles.
Méthodes De Préparation
Undecyl 6-bromohexanoate can be synthesized through the esterification of undecanol (undecyl alcohol) with 6-bromohexanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:
C11H23OH+C6H11BrCOOH→C17H33BrO2+H2O
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Undecyl 6-bromohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions or amines, to form corresponding alcohols or amides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the bromine atom with a hydroxide ion would yield undecyl 6-hydroxyhexanoate .
Applications De Recherche Scientifique
Undecyl 6-bromohexanoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of undecyl 6-bromohexanoate primarily involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate drugs or genetic material, protecting them from degradation and facilitating their delivery to target cells . The molecular targets and pathways involved in this process depend on the specific application and the nature of the encapsulated material .
Comparaison Avec Des Composés Similaires
Undecyl 6-bromohexanoate can be compared with other similar compounds, such as:
Hexyl 6-bromohexanoate: Similar in structure but with a shorter alkyl chain, leading to different physical properties and applications.
Dodecyl 6-bromohexanoate: Has a longer alkyl chain, which may affect its solubility and reactivity.
Undecyl 5-bromopentanoate:
Propriétés
IUPAC Name |
undecyl 6-bromohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33BrO2/c1-2-3-4-5-6-7-8-9-13-16-20-17(19)14-11-10-12-15-18/h2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMKUXWNSBWYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














